1-Butoxy-3-((1-methylethyl)amino)-2-propanol
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Overview
Description
1-Butoxy-3-((1-methylethyl)amino)-2-propanol is a chemical compound with the molecular formula C10H23NO2. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Butoxy-3-((1-methylethyl)amino)-2-propanol involves several steps. One common method includes the reaction of 1-butoxy-2-propanol with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
1-Butoxy-3-((1-methylethyl)amino)-2-propanol undergoes various chemical reactions, including:
Scientific Research Applications
1-Butoxy-3-((1-methylethyl)amino)-2-propanol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Butoxy-3-((1-methylethyl)amino)-2-propanol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
1-Butoxy-3-((1-methylethyl)amino)-2-propanol can be compared with similar compounds such as:
1-Butoxy-2-propanol: Lacks the amino group, resulting in different reactivity and applications.
3-((1-Methylethyl)amino)-2-propanol: Lacks the butoxy group, affecting its solubility and chemical behavior.
1-Butoxy-3-amino-2-propanol: Similar structure but with different substituents, leading to variations in its chemical properties and uses.
This compound’s unique combination of functional groups makes it distinct and valuable for specific applications in research and industry.
Properties
CAS No. |
80762-78-3 |
---|---|
Molecular Formula |
C10H23NO2 |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-butoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C10H23NO2/c1-4-5-6-13-8-10(12)7-11-9(2)3/h9-12H,4-8H2,1-3H3 |
InChI Key |
MPKDLRDPGPYHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CNC(C)C)O |
Origin of Product |
United States |
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